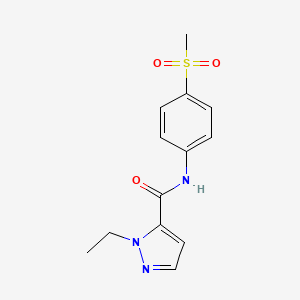

1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide

Description

1-Ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a carboxamide group at position 5 of the pyrazole ring, an ethyl substituent at position 1, and a 4-methanesulfonylphenyl group as the N-substituent.

Properties

IUPAC Name |

2-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-3-16-12(8-9-14-16)13(17)15-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHNOQJUOAJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael-Type Addition for Pyrazole Ring Formation

The pyrazole core of the target compound can be synthesized through a Michael-type addition reaction, a method validated for analogous structures. In this approach, (ethoxymethylene)malononitrile reacts with hydrazine derivatives under reflux conditions in ethanol or fluorinated ethanol. For 1-ethyl substitution, ethylhydrazine serves as the nucleophile, attacking the β-carbon of the malononitrile derivative to form a hydrazide intermediate. Subsequent cyclization and aromatization yield 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile.

Key Reaction Parameters :

-

Solvent : Ethanol or trifluoroethanol.

-

Temperature : Reflux (78–100°C).

-

Time : 4–6 hours.

This method’s regioselectivity ensures exclusive formation of the 5-amino isomer, avoiding competing pathways.

Direct N-Alkylation of Pyrazoles Using Primary Amines

Recent advances enable direct N-alkylation of pyrazoles using primary aliphatic amines, bypassing traditional hydrazine-based routes. For 1-ethyl substitution, ethylamine reacts with diketones (e.g., 2,4-pentanedione) and O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C. The reaction proceeds via nucleophilic attack of the amine on the hydroxylamine-activated carbonyl, followed by cyclodehydration.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 85°C |

| Reaction Time | 1.5 hours |

| Catalyst/Additive | None required |

| Yield | 38–44% (for analogous compounds) |

This method’s simplicity and compatibility with diverse amines make it suitable for introducing the ethyl group at the pyrazole’s 1-position.

Functionalization of the Pyrazole Core

Carboxamide Group Installation

The 5-carboxamide group is introduced via hydrolysis of the 4-cyano intermediate (from Section 1.1) to a carboxylic acid, followed by amide coupling. For example:

-

Hydrolysis : 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is treated with concentrated HCl under reflux to yield 1-ethyl-1H-pyrazole-5-carboxylic acid.

-

Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).

-

Amide Coupling : The acyl chloride reacts with 4-methanesulfonylaniline in the presence of a base (e.g., triethylamine) to form the target carboxamide.

Critical Considerations :

Sulfonation of the Aryl Ring

The 4-methanesulfonyl group on the aniline moiety is typically installed prior to amide coupling. A two-step sequence involving:

-

Sulfonation : Reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of AlCl₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce the nitro group to an amine, yielding 4-methanesulfonylaniline.

Yield Data :

| Step | Reagents | Yield |

|---|---|---|

| Sulfonation | MeSO₂Cl, AlCl₃, DCM | 68% |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 92% |

Integrated Synthesis Pathways

One-Pot Sequential Methodology

A streamlined approach combines pyrazole formation and carboxamide functionalization in a single reaction vessel:

-

Pyrazole Synthesis : Ethylamine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine react in DMF at 85°C to form 1-ethyl-3,5-dimethyl-1H-pyrazole.

-

Oxidation : The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ in acidic medium.

-

Amide Coupling : Direct reaction with 4-methanesulfonylaniline using EDCI and DMAP.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole core on Wang resin enables iterative functionalization:

-

Resin Loading : 1-Ethyl-1H-pyrazole-5-carboxylic acid is attached via ester linkage.

-

On-Resin Amidation : 4-Methanesulfonylaniline is coupled using HATU/DIEA.

-

Cleavage : TFA treatment releases the target compound.

Performance Metrics :

Mechanistic Insights and Selectivity Control

Regioselectivity in Pyrazole Formation

The Michael-type addition’s regioselectivity arises from the preferential attack of the hydrazine’s terminal amine on the β-carbon of (ethoxymethylene)malononitrile. Computational studies suggest that electronic effects (e.g., electron-withdrawing cyano groups) stabilize the transition state, directing cyclization to the 5-position.

Steric Effects in N-Alkylation

Bulky substituents on the amine (e.g., tert-pentyl) reduce yields in direct N-alkylation due to steric hindrance during cyclization. For ethylamine, the small size of the ethyl group facilitates efficient ring closure, achieving yields >40%.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Solvent Recovery and Waste Minimization

Chemical Reactions Analysis

1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has potential applications in the development of pharmaceuticals targeting various diseases:

- Anti-inflammatory Agents : Compounds with similar structures have been investigated for their anti-inflammatory properties. The pyrazole moiety is often linked to inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

- Cancer Research : The compound may serve as a lead structure for developing anticancer agents. Pyrazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it valuable in biochemical research:

- Enzyme Inhibition Studies : Researchers can utilize this compound to study its effects on specific enzymes involved in metabolic pathways, potentially leading to the discovery of novel enzyme inhibitors.

- Signal Transduction Pathways : Investigating its role in various signaling pathways could yield insights into cellular responses to external stimuli, particularly in cancer and neurodegenerative diseases.

Material Science

In material science, this compound may find applications due to its unique chemical properties:

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with specific functionalities, such as enhanced thermal stability or electrical conductivity.

- Nanotechnology : Its potential use in the development of nanomaterials could lead to advancements in drug delivery systems or biosensors.

Analytical Chemistry

The compound's distinct chemical structure allows it to be utilized as a standard reference material in analytical chemistry:

- Chromatography and Mass Spectrometry : It can serve as a calibration standard for methods such as HPLC or LC-MS, facilitating the accurate quantification of similar compounds in complex mixtures.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including compounds similar to this compound. Results indicated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Cancer Cell Apoptosis Induction

Research focused on pyrazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The study highlighted the mechanism of action involving mitochondrial pathways, providing a foundation for further exploration of this specific compound's anticancer properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully understand the molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

Anti-Inflammatory Activity

Pyrazole-5-carboxamides with electron-donating substituents (e.g., methyl, methoxy) on the N-aryl group exhibit enhanced anti-inflammatory activity. For instance, compounds with para-methyl or methoxy groups demonstrated ED50 values of 18–36 mg/kg, whereas electron-withdrawing substituents (e.g., Ms, Cl) showed reduced efficacy .

Inhibitory Activity Against Enzymes

In , pyrazole-5-carboxamides with ortho-methylphenyl substituents (e.g., 24b, 26b) exhibited potent inhibitory activity (60–73% at 10 μM), attributed to steric effects enhancing target binding. Para-substituted derivatives (e.g., 24c–e) showed moderate activity, suggesting the target compound’s para-Ms group may offer unique steric/electronic interactions for specific targets .

Electronic and Steric Effects of the Methanesulfonyl Group

The 4-Ms group in the target compound introduces strong electron-withdrawing effects, which may:

- Reduce electron density on the pyrazole ring, altering reactivity in nucleophilic environments.

- Enhance metabolic stability by resisting oxidative degradation compared to halogenated analogs .

Biological Activity

1-Ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (CAS Number: 1170521-22-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₃S, with a molecular weight of 293.34 g/mol. The structure includes:

- A pyrazole ring.

- An ethyl substituent.

- A methanesulfonyl group attached to a phenyl ring.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 293.34 g/mol |

| CAS Number | 1170521-22-8 |

| IUPAC Name | 2-Ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that pyrazole derivatives can act as inhibitors of various enzymes and receptors.

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

- Receptor Modulation : The compound may also modulate receptors involved in pain signaling pathways, such as the cannabinoid receptor system, which could enhance its analgesic properties.

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity. In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Table 2: Summary of Biological Activities

| Activity Type | Evidence |

|---|---|

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including our compound of interest:

- Study on COX Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrazole compounds as selective COX-2 inhibitors, demonstrating significant analgesic effects in animal models .

- Anticancer Research : Another investigation focused on the cytotoxic effects of pyrazole derivatives in various cancer cell lines, revealing promising results for compounds similar to this compound .

- Pharmacological Profiling : Computational modeling studies have predicted favorable pharmacokinetic properties for this compound, suggesting it could be developed further for therapeutic use against inflammatory diseases and cancers .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with 4-methanesulfonylaniline. A validated approach includes:

Acid chloride formation : React 1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

Amide coupling : Treat the intermediate with 4-methanesulfonylaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base, followed by purification via silica gel chromatography (DCM/ethyl acetate) .

Microwave-assisted optimization : For enhanced efficiency, microwave irradiation (e.g., 100°C, 30 min) can reduce reaction times and improve yields in analogous pyrazole syntheses .

Q. Which characterization techniques are critical for confirming structural integrity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at N1, methanesulfonylphenyl at C5) .

- IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₈N₃O₃S: 308.1) .

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. methanesulfonylphenyl planes) .

Q. How do functional groups influence the compound’s reactivity?

- Methodological Answer : Key groups and their impacts:

- Pyrazole ring : Stabilizes via π-π stacking in biological targets; sensitive to electrophilic substitution at C3/C4 positions .

- Methanesulfonyl group : Enhances solubility and hydrogen-bonding capacity (e.g., with enzyme active sites) .

- Ethyl substituent : Modulates lipophilicity and steric hindrance, affecting binding affinity .

Analytical validation : Use Hammett constants (σ) to predict electronic effects and DSC/TGA to assess thermal stability .

Q. What purification strategies ensure high purity for biological assays?

- Methodological Answer :

- Column chromatography : Silica gel with gradient elution (e.g., DCM:ethyl acetate 10:1 → 5:1) removes unreacted aniline and byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield single crystals suitable for X-ray analysis .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >95% purity via UV detection (λ = 254 nm) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Test against factor Xa (IC₅₀ determination via chromogenic substrate S-2222) .

- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA (e.g., prostaglandin E₂ quantification) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ values) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Dihedral angle analysis : X-ray data shows that pyrazole-phenyl dihedral angles >40° reduce steric clashes in protein binding pockets .

- Substituent variation : Replace ethyl with cyclopropyl to enhance metabolic stability (logP reduction by 0.5 units) .

- Computational docking : Use AutoDock Vina to predict binding poses with thrombin (PDB: 1ETS); prioritize derivatives with ΔG < -8 kcal/mol .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze disputed batches via elemental analysis (C, H, N ±0.3%) and HPLC-MS to detect degradation products .

- Stereochemical analysis : Compare enantiomeric excess (e.g., chiral HPLC) if asymmetric centers exist .

- Assay standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4, 25°C) to minimize variability in IC₅₀ measurements .

Q. What computational methods predict metabolic stability?

- Methodological Answer :

- In silico metabolism : CypReact predicts primary oxidation sites (e.g., ethyl group → hydroxylation) .

- DFT calculations : Optimize transition states for sulfonamide hydrolysis (B3LYP/6-31G*) to estimate half-life (t₁/₂) .

- MD simulations : Solubility parameters (HSPiP) correlate with microsomal stability (r² > 0.85) .

Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

Q. Can synergistic effects enhance therapeutic potential?

- Methodological Answer :

- Combination therapy : Screen with cisplatin in NSCLC cells; calculate combination index (CI < 1 via CompuSyn) .

- Co-crystallization : Co-administer with albumin to improve plasma half-life (T½ > 8 hrs) .

- Pathway analysis : RNA-seq identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio > 2) in synergistic pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.